molecular formula C17H18N4O3S2 B2793671 3-Methyl-1-(1-(4-(thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2191267-04-4

3-Methyl-1-(1-(4-(thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2793671
CAS No.: 2191267-04-4
M. Wt: 390.48
InChI Key: FJJBZQBDFZZLOH-UHFFFAOYSA-N
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Description

The compound “3-Methyl-1-(1-(4-(thiophen-2-yl)thiazole-2-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and heterocyclic rings, including thiophene, thiazole, piperidine, and imidazolidinedione . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . Thiazoles, on the other hand, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple heterocyclic rings. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom . The piperidine ring is a six-membered ring with one nitrogen atom . The imidazolidinedione group is a type of urea derivative featuring a five-membered ring with two carbonyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups and heterocyclic rings present in its structure. For instance, the thiophene ring can undergo electrophilic substitution at the C-5 position . The thiazole ring can also participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiophene ring could contribute to its solubility in organic solvents . The exact properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Thiazolidine-2,4-diones have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones demonstrated good activity against gram-positive bacteria and showed excellent antifungal activity against Aspergillus niger and A. flavus, highlighting the antimicrobial potential of thiazolidine derivatives (Prakash et al., 2011).

Hypoglycemic Activity

Imidazopyridine thiazolidine-2,4-diones were designed, synthesized, and evaluated for their hypoglycemic activity, showing potential as novel treatments for diabetes. The study identified compounds with significant effects on insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo, illustrating the therapeutic applications of thiazolidine derivatives in diabetes management (Oguchi Minoru et al., 2000).

Anticancer Activity

N-substituted indole derivatives of thiazolidine-2,4-dione have been synthesized and screened for their anticancer activity against the MCF-7 human breast cancer cell line. This study highlights the potential use of thiazolidine derivatives in developing anticancer therapies (Kumar & Sharma, 2022).

Chemical Synthesis and Biological Evaluation

The chemical synthesis of thiazolidine derivatives has led to the discovery of compounds with various biological activities, including antibacterial and antifungal properties. For example, pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives exhibited significant antimicrobial activities, indicating the versatility of thiazolidine derivatives in developing new antimicrobial agents (Jat et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Compounds containing thiophene and thiazole moieties have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some thiophene and thiazole derivatives have been reported to have therapeutic properties, but they could also have potential side effects or toxicities .

Future Directions

The future research directions for this compound could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry. This could include the synthesis and characterization of novel derivatives, investigation of its mechanism of action, and evaluation of its safety and efficacy in preclinical and clinical studies .

Properties

IUPAC Name

3-methyl-1-[1-(4-thiophen-2-yl-1,3-thiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-19-14(22)9-21(17(19)24)11-4-6-20(7-5-11)16(23)15-18-12(10-26-15)13-3-2-8-25-13/h2-3,8,10-11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJBZQBDFZZLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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